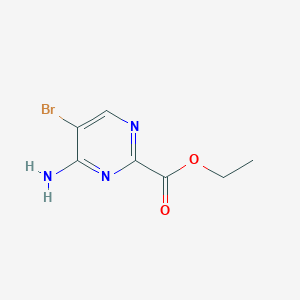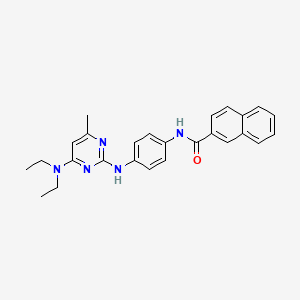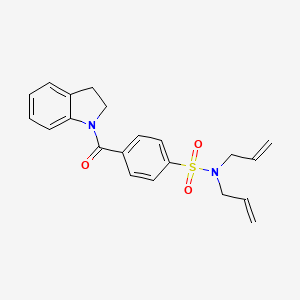
N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide” is a chemical compound that is used in various scientific research. It is a derivative of benzenesulfonamide, which is a class of compounds that have been found to exhibit a broad spectrum of biological properties . These include anticancer activity, as demonstrated in vitro against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell), and Du-145 (prostate cancer cell) .
Synthesis Analysis
The synthesis of “this compound” involves the development of a highly efficient protocol for the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs . This process yields excellent results . The synthesis of indole derivatives, which are key structural features in this compound, has been a central theme in organic synthesis over the last century .Molecular Structure Analysis
The molecular structure of “this compound” is complex, featuring an indole core, a biologically known pharmacophore in medicinal molecules . This indole core is a significant heterocyclic system found in natural products and drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps. These include the formation of a C–N bond in a process analogous to the Hemetsberger reaction . This transformation can be carried out with palladium catalysis on tosyl or Boc-protected enamines .Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been known to interact with a variety of enzymes and proteins .
Mode of Action
It’s known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Indole derivatives have been studied for their inhibitory activity against enzymes like hlgp and hiv-1 .
Result of Action
Indole derivatives have been studied for their potential anticancer activity .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide in lab experiments is its specificity for the p53 pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. This compound also has low toxicity and is easily synthesized, making it a cost-effective option for research. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the study of N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide. One potential area of research is the development of this compound derivatives that have improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of this compound in combination with other cancer therapies to enhance its efficacy. Further research is also needed to explore the neuroprotective and anti-inflammatory effects of this compound and its potential use in treating other neurological and inflammatory diseases.
Méthodes De Synthèse
N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide can be synthesized using a one-pot reaction that involves the condensation of indoline-1-carboxylic acid and allylamine followed by the reaction with benzenesulfonyl chloride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-3-14-22(15-4-2)27(25,26)19-11-9-18(10-12-19)21(24)23-16-13-17-7-5-6-8-20(17)23/h3-12H,1-2,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUKSCGIWLZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2856635.png)

![N-[1-[2-(2-Formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2856637.png)
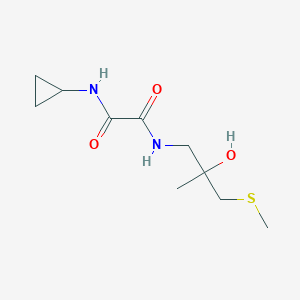
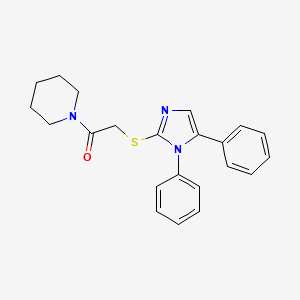
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide](/img/structure/B2856645.png)

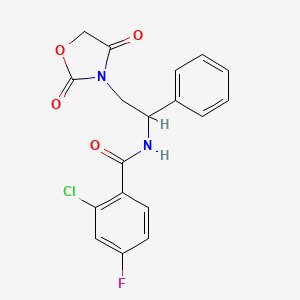

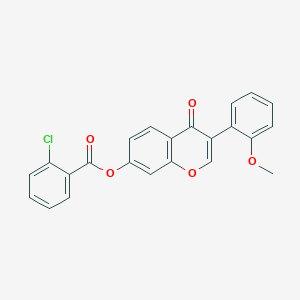
![1-Ethyl-4-({4'-[(4-ethylpiperazin-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)piperazine](/img/structure/B2856650.png)
